2-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide
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Overview
Description
2-{[3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide is a heterocyclic compound that belongs to the class of triazolopyridazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide typically involves the cyclization of hydrazine intermediates with appropriate reagents. One common method involves the oxidative ring closure of a hydrazine intermediate using sodium hypochlorite as the oxidant and ethanol as the solvent . The reaction is performed at room temperature for several hours, followed by isolation of the product through extraction and purification.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidative reactions, particularly involving the triazole and pyridazine rings.
Reduction: Reduction reactions can modify the functional groups attached to the heterocyclic core.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines and thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-{[3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 2-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The triazole and pyridazine rings play a crucial role in these interactions, allowing the compound to form hydrogen bonds and other non-covalent interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b]thiadiazines: These compounds share a similar triazole ring structure but differ in the fused ring system.
Triazolopyridines: These compounds have a triazole ring fused to a pyridine ring, similar to the triazolopyridazine structure.
Uniqueness
2-{[3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide is unique due to its specific combination of functional groups and heterocyclic rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c1-26-14-6-4-13(5-7-14)19-22-21-16-8-9-18(23-24(16)19)28-12-17(25)20-11-15-3-2-10-27-15/h4-9,15H,2-3,10-12H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLMOVKWFYRMFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NCC4CCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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